2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound noted for its multifaceted structure and potential applications in various fields of science and industry. Characterized by a unique combination of naphthyridine and quinazoline moieties, it offers a diverse array of chemical properties worth exploring.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves a multi-step process:
Starting with the preparation of the naphthyridine core.
Coupling this with a quinazoline derivative.
Specific conditions such as temperature control, solvent choice, and catalyst use play critical roles in the efficiency and yield of each step.
Industrial production methods: Industrial scale production may involve optimized catalytic systems and automated processes to ensure consistency and cost-efficiency. Advanced purification techniques, like chromatography, are often utilized to obtain the pure compound.
Types of reactions it undergoes:
Oxidation: Conversion of specific functional groups through controlled oxidation processes.
Reduction: Targeted reduction to modify particular parts of the molecule without affecting the entire structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be carried out on various positions of the molecule.
Common reagents and conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acids, bases.
Major products formed: Products vary widely depending on the specific reaction conditions and reagents used, often leading to derivatives with enhanced or modified properties.
Scientific Research Applications
In chemistry: Used as a building block for complex organic synthesis, especially in the development of novel molecular frameworks. In biology: Studied for its potential interactions with biological macromolecules, influencing pathways or binding sites. In medicine: Investigated for possible therapeutic uses, such as anti-cancer or antimicrobial activities. In industry: Applied in the creation of specialized materials or as a catalyst in various industrial processes.
Mechanism of Action
Mechanism by which the compound exerts its effects: In biological systems, it may interact with enzyme active sites or cellular receptors, altering biochemical pathways. Molecular targets and pathways involved: Targets can include enzymes like kinases, receptors involved in signal transduction, or other pivotal proteins influencing cellular functions.
Comparison with Similar Compounds
Comparison with other similar compounds: List of similar compounds: Other related compounds might include various quinazoline-naphthyridine hybrids, each with unique modifications enhancing their specific properties or applications.
This exploration of 2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile underscores its significance across multiple scientific disciplines, driven by its intricate structure and versatile chemical properties.
Properties
IUPAC Name |
2-oxo-6-[3-(4-oxoquinazolin-3-yl)propanoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-10-13-9-14-11-24(7-5-16(14)23-19(13)27)18(26)6-8-25-12-22-17-4-2-1-3-15(17)20(25)28/h1-4,9,12H,5-8,11H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRVOGCCGDQTJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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